molecular formula C19H17F4N3O2 B2384996 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 941939-77-1

2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2384996
CAS No.: 941939-77-1
M. Wt: 395.358
InChI Key: WSAKMPHSMYAGAJ-UHFFFAOYSA-N
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Description

This compound, identified in , features a piperazine core substituted at the 1-position with a 2-fluorophenyl group and an oxoacetamide moiety linked to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₇F₄N₃O₂, with a molecular weight of 403.36 g/mol (calculated). Piperazine derivatives are widely studied for receptor-binding properties, particularly targeting serotonin (5-HT) or dopamine receptors .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N3O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)18(28)17(27)24-14-5-3-4-13(12-14)19(21,22)23/h1-7,12H,8-11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAKMPHSMYAGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

It is known that similar compounds can inhibit the catalytical activity of certain enzymes and enhance the phosphorylation of specific proteins. This suggests that the compound might interact with its targets, leading to changes in their activity or function.

Result of Action

It is known that similar compounds can enhance the phosphorylation of specific proteins and increase the activity of certain enzymes. This suggests that the compound might have various molecular and cellular effects, depending on its targets and the biochemical pathways it affects.

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide , commonly referred to as C756-0180, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C19H17F4N3O2
  • Molecular Weight : 395.3 g/mol
  • CAS Number : 941939-77-1

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for enhancing the affinity towards these receptors, making it a candidate for further investigation in neuropharmacology.

Key Activities:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in various animal models, suggesting that this compound may also exhibit such effects.
  • Antidepressant Potential : The structural similarity to known antidepressants indicates a potential mechanism of action through modulation of serotonergic pathways.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, warranting further exploration.

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that the presence of the fluorophenyl and trifluoromethyl groups significantly enhances its biological activity. These substituents are believed to influence the compound's lipophilicity and receptor binding affinity.

Data Table: Biological Activity Comparison

Compound NameActivity TypeModel UsedIC50/ED50 ValueReference
C756-0180AnticonvulsantMouse PTZ modelTBD
C756-0180AntidepressantRat forced swim testTBD
C756-0180AntitumorA431 and Jurkat cellsTBD

Case Studies

  • Anticonvulsant Activity Study : In a study evaluating new N-phenylacetamide derivatives, compounds similar to C756-0180 were tested for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results indicated significant efficacy in reducing seizure frequency, suggesting potential therapeutic use in epilepsy management .
  • Cytotoxicity Assay : Another study assessed the cytotoxic effects of similar compounds on human cancer cell lines (A431 and HT29). Results showed that modifications in the piperazine structure led to enhanced antiproliferative activity compared to standard treatments like doxorubicin .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. Research indicates that derivatives with similar structures exhibit significant growth inhibition against various cancer cell lines.

CompoundCell LineGrowth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

These findings suggest that the compound could serve as a scaffold for developing new anticancer agents through structural modifications aimed at enhancing potency and selectivity against tumor cells .

Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis. Studies have shown that similar piperazine derivatives exhibit moderate to potent activity against drug-resistant strains, suggesting their potential as therapeutic agents in treating tuberculosis .

Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural features of this compound may contribute to interactions with serotonin and dopamine receptors, which are crucial in mood regulation .

Case Study: Antitubercular Activity

In a study published by researchers investigating novel antitubercular agents, derivatives structurally related to our compound were synthesized and tested against M. tuberculosis. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL, demonstrating significant activity against both sensitive and resistant strains .

Case Study: Anticancer Evaluation

Another study assessed various piperazine derivatives for their anticancer potential using a panel of cancer cell lines. The results indicated that modifications on the piperazine ring could enhance selectivity towards specific cancer types while reducing cytotoxicity towards normal cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and their impact on properties:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Data Sources
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide 2-Fluorophenyl 3-(Trifluoromethyl)phenyl 403.36 Not reported
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) Phenyl 3-(Trifluoromethyl)phenyl 375.43 Not reported
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15) 2-Chlorophenyl 3-(Trifluoromethyl)phenyl 409.87 Not reported
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 16) 4-Chlorophenyl 3-(Trifluoromethyl)phenyl 409.87 Not reported
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl 347.81 Not reported
ZK038 (2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide) Unsubstituted piperazine 3-(Trifluoromethyl)phenyl 287.29 Not reported

Key Observations :

  • Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to phenyl (Compound 14) or chlorophenyl analogs (Compounds 15–16) due to reduced susceptibility to oxidative metabolism .
  • Trifluoromethyl vs.
  • Piperazine Substitution : Unsubstituted piperazine (ZK038) reduces molecular weight but may decrease receptor affinity compared to aryl-substituted derivatives .

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

  • 4-(2-Fluorophenyl)piperazine : Serves as the nitrogenous backbone.
  • Oxo-acetamide linker : Bridges the piperazine and aryl moieties.
  • 3-(Trifluoromethyl)aniline : Provides the terminal aromatic group.

Retrosynthetically, the molecule is accessible through sequential amidation and nucleophilic substitution reactions, leveraging intermediates with protective groups to ensure regioselectivity.

Stepwise Synthesis Protocol

Synthesis of 4-(2-Fluorophenyl)piperazine

Method A :

  • Starting Material : 1-Boc-piperazine reacts with 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the free piperazine.
  • Yield : ~75% (two steps).

Method B :

  • Nucleophilic Aromatic Substitution : Piperazine reacts with 1-fluoro-2-nitrobenzene in DMF at 120°C, followed by nitro-group reduction (H₂, Pd/C).
  • Yield : ~68%.
Formation of the Oxo-acetamide Linker

Acid Chloride Route :

  • Chloroacetyl Chloride Activation : 2-Chloroacetamide is prepared by reacting chloroacetyl chloride with 3-(trifluoromethyl)aniline in dichloromethane/NaOH (0°C, 2 h).
  • Coupling with Piperazine : The chloroacetamide intermediate undergoes alkylation with 4-(2-fluorophenyl)piperazine in dry acetone with K₂CO₃/KI (60°C, 5 h).
  • Oxidation : The resulting secondary amine is oxidized to the ketone using MnO₂ in toluene (reflux, 12 h).
  • Overall Yield : 44–48%.

Direct Amidation Approach :

  • Reagents : 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid is activated with HATU/DIPEA and coupled to 3-(trifluoromethyl)aniline in DMF (rt, 24 h).
  • Yield : ~52%.

Alternative Pathways

One-Pot Synthesis :

  • Concurrent alkylation and amidation using 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide and 4-(2-fluorophenyl)piperazine in the presence of Cs₂CO₃ in DMF (100°C, 8 h).
  • Yield : 65%.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent Base Temperature Yield (%)
Dry Acetone K₂CO₃ 60°C 48
DMF Cs₂CO₃ 100°C 65
THF Et₃N Reflux 38

Polar aprotic solvents (DMF, acetone) enhance nucleophilicity, while carbonate bases improve reaction efficiency by scavenging HCl.

Catalytic Systems

  • Pd-Based Catalysts : Critical for Suzuki couplings (e.g., Pd(PPh₃)₄).
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation rates in biphasic systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, ArH), 7.60–7.45 (m, 4H), 4.33 (s, 2H, CH₂), 3.90–3.06 (m, 8H, piperazine).
  • ¹³C NMR : 168.8 (C=O), 140.6 (CF₃), 126.7–115.6 (Ar), 51.3–53.3 (piperazine).
  • HRMS : m/z 395.358 [M+H]⁺ (calc. 395.358).

Purity Assessment

  • HPLC : Retention time = 1.357 min (C18 column, MeCN/H₂O = 70:30).
  • Elemental Analysis : C 57.09%, H 4.33%, N 10.61% (vs. calc. C 57.14%, H 4.35%, N 10.64%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-Alkylation : Minimized using stoichiometric control (1:1 amine:alkylating agent).
  • Oxidation Side Products : Additives like BHT inhibit radical formation during MnO₂ oxidation.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (1:1).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 199–201°C).

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Ni-based systems for Suzuki couplings reduce Pd-associated expenses.
  • Continuous Flow Systems : Enhance throughput for amidation and alkylation steps.

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves a multi-step process:

  • Step 1: Condensation of 4-(2-fluorophenyl)piperazine with a carbonyl-containing intermediate (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to form the piperazin-1-yl-acetamide core .
  • Step 2: Coupling with 3-(trifluoromethyl)aniline via nucleophilic acyl substitution. Solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 50°C) are critical for yield optimization .
  • Purification: Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify piperazine ring conformation, fluorophenyl, and trifluoromethylphenyl substituents .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 438.1) .
  • Infrared Spectroscopy (IR): Detection of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility: Tested in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Stability is monitored via UV-Vis spectroscopy over 24–72 hours .
  • Degradation Studies: Accelerated stability testing under varying pH (2–9) and temperature (4°C to 40°C) to identify hydrolysis-sensitive bonds (e.g., amide linkage) .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding to 5-HT1A/2A receptors, focusing on piperazine-fluorophenyl interactions with hydrophobic pockets .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the acetamide group and conserved residues (e.g., Asp116 in 5-HT1A) .
  • QSAR Modeling: Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on binding affinity using Hammett constants or DFT-calculated electronic parameters .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Pharmacokinetic Profiling: Measure plasma half-life, metabolic stability (via liver microsomes), and blood-brain barrier penetration (PAMPA assay) to identify bioavailability limitations .
  • Metabolite Identification: LC-MS/MS to detect active/degraded metabolites (e.g., piperazine ring oxidation) that may explain discrepancies .
  • Dose Optimization: Adjust dosing regimens (e.g., sustained-release formulations) based on AUC/MIC ratios from pharmacokinetic-pharmacodynamic (PK/PD) models .

Q. What strategies optimize selectivity over off-target receptors (e.g., dopamine D2)?

  • Structural Modifications: Introduce bulky substituents (e.g., 4-ethylphenyl) to sterically hinder off-target binding .
  • Functional Assays: Compare cAMP inhibition (5-HT1A) vs. β-arrestin recruitment (D2) in HEK293 cells transfected with respective receptors .
  • Cryo-EM Studies: Resolve ligand-receptor complexes to identify critical binding motifs for selectivity .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Analog Synthesis: Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on potency .
  • Biological Screening: Test analogs against a panel of GPCRs (e.g., 5-HT, dopamine, adrenergic) to map selectivity profiles .
  • Data Analysis: Use clustering algorithms (e.g., PCA) to correlate substituent properties (ClogP, polar surface area) with activity .

Methodological Considerations

  • Contradictory Data: For inconsistent enzyme inhibition results, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for compound aggregation .
  • Synthetic Challenges: Mitigate low yields in piperazine coupling steps by optimizing stoichiometry (1.2:1 amine:carbonyl ratio) and using coupling agents (e.g., HATU) .

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